Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3 |
InChI Key |
YEUNTQQFKFOGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1CNCC2 |
Origin of Product |
United States |
Preparation Methods
Base-Promoted Cyclization
A foundational approach involves the sodium hydride (NaH)-mediated heterocyclization of alkyl N-(dibromocyclohexyl)carbamates. For example, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate undergoes cyclization in dimethylformamide (DMF) at room temperature, yielding bicyclic intermediates. While this method primarily targets 7-azabicyclo[2.2.1]heptane derivatives, analogous strategies using ethyl carbamate precursors could yield ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate. Key variables include:
-
Base : NaH or t-BuOK for deprotonation.
-
Solvent : Polar aprotic solvents like DMF enhance reaction rates.
-
Temperature : Room temperature to 60°C, depending on substrate stability.
A representative reaction pathway is shown below:
Yields for related compounds range from 52% to 78%, contingent on steric and electronic effects.
Trifluoroacetamide Derivatives
Replacing carbamates with N-(dibromocyclohexyl)-2,2,2-trifluoroacetamides improves reaction cleanliness and yield. For instance, N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide cyclizes in DMF with NaH to form 7-azabicyclo[2.2.1]heptane derivatives in >70% yield. This method avoids byproduct formation, making it scalable for ethyl ester analogs.
Transition-Metal-Free Radical Cyclopropanation
Oxidative Cyclopropanation of 1,6-Enynes
Recent advances employ radical-based cyclopropanation under metal-free conditions. Aza-1,6-enynes, when treated with oxidants like di-tert-butyl peroxide (DTBP), undergo four-bond formation to yield azabicyclo[4.1.0]heptane-2,4,5-triones. Adapting this method for ethyl ester synthesis involves:
-
Substrate : Ethyl 5-hexenoate derivatives.
-
Conditions : Refluxing toluene with DTBP, initiating radical chain propagation.
-
Mechanism : Homolytic cleavage of peroxide generates radicals that facilitate cyclopropanation.
This method offers functional group tolerance and rapid reaction times (<6 hours), though yields remain unoptimized (~40–60%).
Aziridination and Subsequent Functionalization
Aziridine Ring Formation
Aziridination of cyclohexene derivatives provides a route to the bicyclic core. For example, benzyl (1R*,6S*)-6-[(tert-butoxycarbonyl)amino]cyclohex-3-enecarboxylate reacts with tosyl chloride to form an aziridine intermediate, which is hydrogenated and esterified to yield the target compound. Critical steps include:
Fluorination and Alkylation
Post-aziridination modifications, such as fluorination or alkylation, introduce substituents. For instance, treating azabicyclo intermediates with methyl iodide and NaH installs methyl groups at the nitrogen center. Multi-step alkylation (e.g., three successive additions of NaH and methyl iodide) achieves full substitution, albeit with diminishing returns (yields drop from 52% to <30% after three cycles).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
DFT Studies on Cyclization Pathways
Density functional theory (DFT) calculations reveal that the stereochemistry of dibromocyclohexyl precursors dictates reaction outcomes. cis-3,trans-4-dibromo substrates favor bicyclo[4.1.0] formation via a chair-like transition state, whereas trans-3,cis-4 isomers lead to oxazolidinone byproducts. Optimizing precursor geometry is critical for maximizing yield.
Chemical Reactions Analysis
Nucleophilic Substitution
The compound undergoes nucleophilic substitution reactions, particularly at positions influenced by the bicyclic framework. The nitrogen atom in the azabicyclo structure can activate adjacent carbons, facilitating such substitutions. Reagents like sodium methoxide or other nucleophiles may participate under controlled conditions.
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for converting the ester to a more reactive carboxylate form, which can then participate in further transformations such as amidation or peptide bond formation.
Oxidation
The compound can be oxidized using agents like potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA). Oxidation may introduce oxygen-containing functional groups (e.g., ketones or epoxides) or modify the bicyclic framework, depending on the reaction conditions. For example, m-CPBA is known to induce epoxidation in similar bicyclic systems .
Ring-Opening Reactions
The bicyclic structure can undergo ring-opening under specific conditions, such as acidic or basic environments. These reactions may generate intermediates with linear or partially saturated structures, enabling further functionalization.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Sodium methoxide, Grignard reagents | Controlled temperature, inert atmosphere | Substituted derivatives |
| Ester Hydrolysis | HCl (acidic) or NaOH (basic) | Heated aqueous solution | 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid |
| Oxidation | KMnO₄, m-CPBA | Acidic or neutral aqueous conditions | Oxidized functional groups |
| Ring-Opening | Acidic/basic catalysts | Elevated temperatures or pressure | Linearized intermediates |
Nucleophilic Substitution
The nitrogen atom in the azabicyclo framework can act as a leaving group or stabilize adjacent carbons, facilitating nucleophilic attack. For example, a Grignard reagent may replace the ethyl ester group, forming new carbon-carbon bonds.
Ester Hydrolysis
Hydrolysis of the ethyl ester proceeds via a tetrahedral intermediate, leading to the carboxylic acid. This reaction is pH-dependent, with acidic conditions favoring protonation of the oxygen in the ester carbonyl.
Oxidation
Oxidation reactions depend on the oxidizing agent. For instance, KMnO₄ may cleave double bonds or oxidize alcohols to ketones, while m-CPBA can epoxidize strained cyclic systems .
Ring-Opening
The bicyclic structure’s strain drives ring-opening. Acidic conditions may protonate and destabilize the ring, while basic conditions could deprotonate and initiate nucleophilic attack, leading to cleavage.
Structural and Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃N |
| Molecular Weight | 170.21 g/mol |
| CAS Registry Number | Not explicitly provided |
| SMILES | CC(=O)N1CCC2OC2C1 |
| InChI Key | MMPWHAJQEZIIEH-UHFFFAOYSA-N |
This compound’s reactivity underscores its utility in diverse chemical transformations, from pharmaceutical synthesis to advanced organic chemistry. Its bicyclic framework and functional groups enable tailored modifications, making it a versatile tool in research and industry.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate serves as a precursor for synthesizing complex bicyclic compounds and natural product analogs.
- Synthetic Versatility : Its ability to participate in nucleophilic substitution reactions allows for the formation of amides or thioesters, expanding the scope of synthetic applications.
Biology
- Enzyme-Substrate Interaction Studies : The unique structure of this compound makes it valuable in studying interactions between enzymes and substrates, aiding in the understanding of biochemical pathways.
- Potential Therapeutic Uses : Preliminary studies suggest that derivatives may exhibit antimicrobial and antitumor activities, highlighting their potential in drug development.
Industry
- Material Science : The compound can be utilized in producing polymers with unique mechanical and chemical properties, making it suitable for various industrial applications.
- Pharmaceutical Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various biological pathways.
Case Study 1: Antimicrobial Activity
Research has shown that certain derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
Case Study 2: Antitumor Effects
Studies indicate that modifications to the compound's structure can lead to enhanced antitumor activity, making it a promising candidate for cancer therapy development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or modulating their function. The ester functional group can undergo hydrolysis, releasing the active amine or carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azabicyclo Core
a) 3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester (CAS: 864754-49-4)
- Molecular Formula: C₁₀H₁₇NO₂
- Molecular Weight : 183.25 g/mol
- Key Difference : A methyl group is appended to the nitrogen atom at position 3.
b) Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 66207-08-7)
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.27 g/mol
- Key Differences :
- Replacement of the ethyl ester with a benzyl ester.
- Incorporation of an oxygen atom (7-Oxa) in the bicyclic framework.
c) tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 161157-50-2)
Bicyclic Framework Modifications
a) 7-Azabicyclo[2.2.1]heptane-1-carboxylate Derivatives
- Key Difference : Bicyclo[2.2.1]heptane core vs. bicyclo[4.1.0].
- Impact : The smaller bicyclo[2.2.1] system introduces greater ring strain, enhancing reactivity in ring-opening reactions. This framework is prevalent in β-lactam antibiotics and enzyme inhibitors .
b) rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane (CAS: 2174002-33-4)
Comparative Data Table
Pharmacological and Industrial Relevance
- Medicinal Chemistry: The 3-azabicyclo[4.1.0]heptane core is explored in kinase inhibitors and GPCR modulators.
- Industrial Use : Bulkier derivatives like the tert-butyl ester are prioritized for stability in large-scale synthesis, while benzyl esters are used in intermediates requiring orthogonal protecting groups .
Q & A
Basic: What synthetic strategies are effective for preparing Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate?
Answer:
The synthesis typically involves cyclopropanation and esterification. For example, analogous bicyclic esters are synthesized via [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) followed by esterification (). Key steps include:
- Cyclopropanation : Reacting a cyclohexene derivative with a carbene source to form the bicyclo[4.1.0] framework.
- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions.
Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and purity. For instance, in related compounds, NMR signals at δ 4.18–4.21 ppm (q, 2H) and δ 173.8 ppm (ester carbonyl) are diagnostic ( ).
Advanced: How does the bicyclo[4.1.0] framework influence reactivity in nucleophilic substitution reactions?
Answer:
The fused cyclopropane ring introduces significant ring strain, enhancing reactivity at the carboxylate group. Substituents on the azabicyclo scaffold (e.g., hydroxyl, azido groups) can modulate steric and electronic effects. For example:
- Steric hindrance : Bulky substituents at the 3-position (e.g., tert-butyl carbamate in ) reduce nucleophilic attack rates.
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) polarize the ester carbonyl, increasing electrophilicity.
Methodological tip : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to quantify substituent effects ( ).
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the bicyclic framework. For example, coupling constants (e.g., J = 7.2 Hz for the ethyl group) confirm stereochemistry ( ).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₉H₁₃NO₂ for the parent compound).
- X-ray crystallography : Resolves absolute configuration, as seen in tert-butyl derivatives ().
Advanced: How can researchers address contradictions in spectral data (e.g., unexpected NMR signals)?
Answer:
- Impurity analysis : Use preparative HPLC to isolate minor components and identify byproducts (e.g., diastereomers from incomplete stereocontrol in cyclopropanation).
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange (e.g., ring-flipping in the azabicyclo system).
- Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shifts) ().
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : The compound is stable under inert atmospheres at −20°C but may degrade via ester hydrolysis in humid conditions.
- Storage : Use amber vials with desiccants; avoid exposure to light or strong acids/bases ().
- Decomposition : Monitor via TLC or LC-MS; hydrolyzed products (e.g., carboxylic acid) show distinct Rf values or mass shifts ().
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
The azabicyclo[4.1.0] core is a rigid scaffold for designing enzyme inhibitors (e.g., protease or kinase targets). Derivatives with boronate esters () enable Suzuki-Miyaura couplings for drug candidate diversification. Key steps :
- Functionalization : Introduce pharmacophores (e.g., fluoromethyl groups) at the 6-position via SN2 reactions.
- Biological testing : Screen analogs for target binding using SPR or fluorescence polarization assays ( ).
Advanced: How can computational methods aid in studying this compound’s properties?
Answer:
- Conformational analysis : Molecular dynamics (MD) simulations predict dominant ring conformers and strain energy.
- Reactivity prediction : DFT calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites.
- Spectroscopic modeling : IR and NMR spectra simulated using Gaussian or ORCA software align with experimental data ( ).
Advanced: What strategies optimize the synthesis of derivatives with modified substituents?
Answer:
- Position-selective modification : Use protecting groups (e.g., tert-butyl carbamate in ) to direct reactions to specific sites.
- Cross-coupling : Palladium-catalyzed reactions (e.g., with boronate esters in ) enable C–C bond formation.
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis ensure enantiopure products ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
